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Compound of Interest

Compound Name: BAY-771

Cat. No.: B10860565

A review of current literature indicates that the designation "BAY-771" in cancer research refers
to a chemical probe with minimal biological activity, primarily used as a negative control in
studies of tumor metabolism. It is structurally similar to active compounds but demonstrates
very weak or no inhibitory effects on its intended targets, such as branched-chain
aminotransferase 1 (BCAT1) and BCAT2.[1]

It is a common point of confusion, and it is likely that the query refers to other, therapeutically
active compounds from Bayer or other pharmaceutical entities with similar naming conventions.
This guide will therefore focus on several prominent "BAY" and similarly named compounds
with significant functions in cancer research, for which substantial data exists.

ARV-771: A PROTAC-Based BET Degrader

ARV-771 is a Proteolysis Targeting Chimera (PROTAC) designed to degrade Bromodomain
and Extra-Terminal (BET) proteins, which are critical regulators of gene expression.

Core Function and Mechanism of Action

ARV-771 functions by inducing the ubiquitination and subsequent proteasomal degradation of
BET proteins, including BRD2, BRD3, and BRDA4.[2] This leads to the downregulation of key
oncogenes, such as c-MYC, and ultimately results in cell cycle arrest and apoptosis in cancer
cells.[3] In prostate cancer models, ARV-771 has been shown to inhibit androgen receptor
signaling.[3]
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Caption: Mechanism of action for ARV-771.

Quantitative Data from Preclinical Studies
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Cell Line Cancer Type Assay Result (IC50) Reference

Dose-dependent
Hepatocellular o o ]
HepG2 ) Cell Viability inhibition starting  [2]
Carcinoma
at 0.25 uM

Dose-dependent
Hepatocellular o o )
Hep3B ) Cell Viability inhibition starting  [2]
Carcinoma
at 0.25 uM

Dose-dependent
Hepatocellular o o )
HCCLMS3 ) Cell Viability inhibition starting  [2]
Carcinoma
at 0.5 uM

Head and Neck
HN30 Squamous Cell Cell Viability ~70 nM [3]
Carcinoma

Head and Neck
Squamous Cell
HN30R Carcinoma Cell Viability ~70 nM [3]
(Cisplatin-
Resistant)

Experimental Protocols

Cell Viability Assay:
e Seed hepatocellular carcinoma (HCC) cells (e.g., HepG2, Hep3B) in 96-well plates.

e Treat cells with varying concentrations of ARV-771 (e.g., 0.25 uM to 5 uM) for 24, 48, and 72
hours.

o Assess cell viability using a Cell Counting Kit-8 (CCK-8) or similar MTS-based assay.

o Measure absorbance at the appropriate wavelength to determine the percentage of viable
cells relative to a vehicle control.

Western Blot for BET Protein Degradation:
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e Culture HCC cells (e.g., HepG2, Hep3B) and treat with different concentrations of ARV-771
for a specified time (e.g., 24 hours).

e Lyse cells and quantify protein concentration using a BCA assay.
o Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

e Probe the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading
control (e.g., GAPDH).

 Incubate with secondary antibodies and visualize bands using an appropriate detection
system.

BAY 2927088: A Tyrosine Kinase Inhibitor for HER2-
Mutant NSCLC

BAY 2927088 is an oral, reversible tyrosine kinase inhibitor that potently targets mutant Human
Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR).

Core Function and Mechanism of Action

In non-small cell lung cancer (NSCLC) with activating HER2 mutations, BAY 2927088 inhibits
the downstream signaling pathways that drive tumor growth and proliferation. By blocking the
kinase activity of the mutated HER2 protein, it prevents the activation of pathways like MAPK
and PI3K/AKT.

Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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